

Application Notes & Protocols for the Quantification of 4-Methylisoquinolin-8-amine

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Compound of Interest

Compound Name: 4-Methylisoquinolin-8-amine

Cat. No.: B15247360

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Introduction

4-Methylisoquinolin-8-amine is a substituted isoquinoline derivative. Isoquinoline and its analogues are core structures in many biologically active compounds and pharmaceutical agents. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug products. While specific, validated analytical methods for the quantification of **4-Methylisoquinolin-8-amine** are not extensively documented in publicly available literature, robust methods can be developed based on established principles for analyzing structurally similar molecules, such as other isoquinoline derivatives and biogenic amines.^{[1][2][3][4]}

This document provides detailed application notes and proposed protocols for the quantification of **4-Methylisoquinolin-8-amine** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method, in particular, offers high sensitivity and selectivity, making it suitable for complex biological matrices.^{[5][6][7]}

Summary of Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of **4-Methylisoquinolin-8-amine**: HPLC-UV for routine analysis and higher concentrations, and LC-MS/MS for trace-level quantification in complex matrices. The selection of the method would depend on the specific application, required sensitivity, and the nature of the sample matrix.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are based on typical performance for similar small molecule assays and should be confirmed during method validation.^{[1][5][8]}

Parameter	HPLC-UV Method (Proposed)	LC-MS/MS Method (Proposed)
Linearity (R^2)	> 0.995	> 0.998
Limit of Detection (LOD)	10 - 50 ng/mL	0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)	50 - 150 ng/mL	0.1 - 1.0 ng/mL
Accuracy (% Recovery)	90 - 110%	95 - 105%
Precision (% RSD)	< 15%	< 10%
Matrix Effect	Not Assessed	To be determined during validation

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of **4-Methylisoquinolin-8-amine** in bulk drug substances or simple formulations where high sensitivity is not required.

1. Materials and Reagents

- **4-Methylisoquinolin-8-amine** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate

- Formic acid

- Ultrapure water

2. Instrumentation

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[2]
- Analytical balance
- Sonicator

3. Preparation of Solutions

- Mobile Phase: Prepare a 10 mM ammonium acetate solution in water, adjust the pH to 4.5 with formic acid (Mobile Phase A). Use acetonitrile as Mobile Phase B.
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of **4-Methylisoquinolin-8-amine** reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).

4. Chromatographic Conditions

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

- UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

5. Sample Preparation

- For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to fall within the calibration curve range.
- For simple formulations, a suitable extraction or dissolution step followed by dilution may be necessary.

6. Data Analysis

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
- Determine the concentration of **4-Methylisoquinolin-8-amine** in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying **4-Methylisoquinolin-8-amine** in complex biological matrices such as plasma, serum, or tissue homogenates.^{[5][8]}

1. Materials and Reagents

- **4-Methylisoquinolin-8-amine** reference standard
- A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water
- Human plasma (or other relevant biological matrix)

2. Instrumentation

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC/HPLC system
- Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size)
- Microcentrifuge
- Vortex mixer

3. Preparation of Solutions

- Mobile Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
- Standard Stock Solutions: Prepare a 1 mg/mL stock solution of **4-Methylisoquinolin-8-amine** and the internal standard in methanol.
- Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.

4. Sample Preparation (Protein Precipitation)

- Pipette 50 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 150 μ L of the internal standard spiking solution (prepared in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

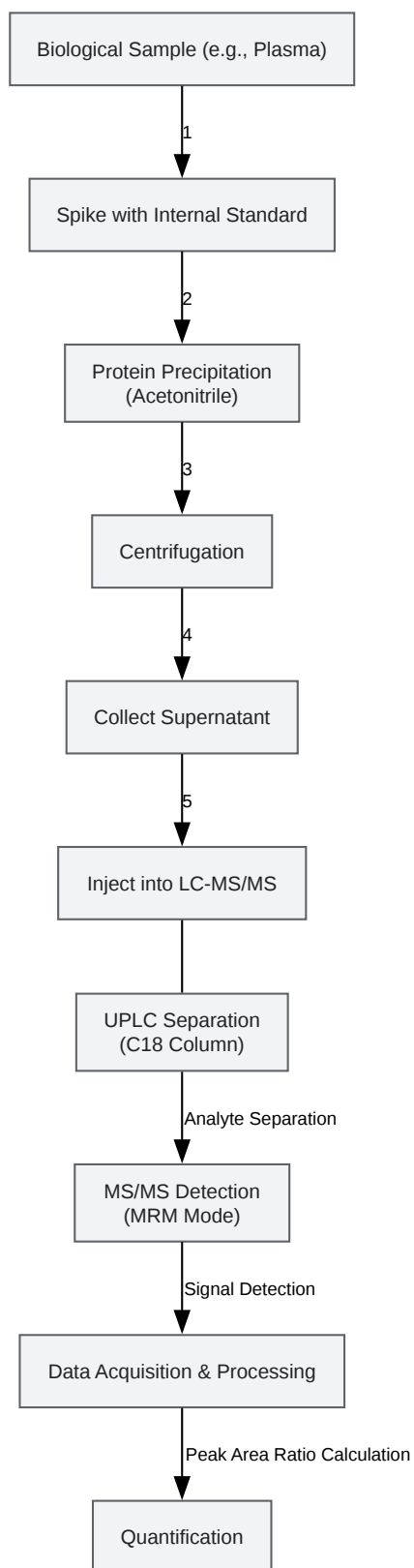
5. LC-MS/MS Conditions

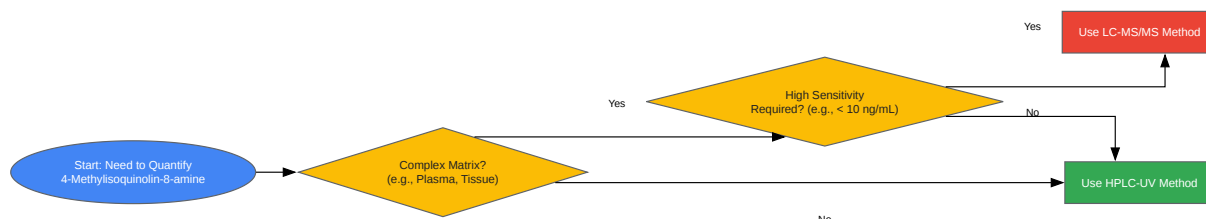
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
- Mobile Phase Gradient: A gradient elution may be necessary to achieve good separation from matrix components. An example gradient is:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For **4-Methylisoquinolin-8-amine** (MW: 158.2), a hypothetical precursor ion would be m/z 159.2 [M+H]⁺. Product ions would need to be determined experimentally.

6. Data Analysis

- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression model.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations





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